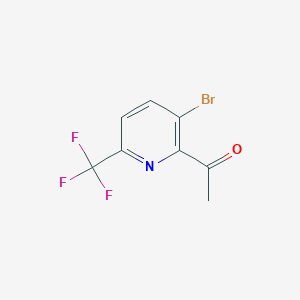

1-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone

CAS No.:

Cat. No.: VC13659809

Molecular Formula: C8H5BrF3NO

Molecular Weight: 268.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5BrF3NO |

|---|---|

| Molecular Weight | 268.03 g/mol |

| IUPAC Name | 1-[3-bromo-6-(trifluoromethyl)pyridin-2-yl]ethanone |

| Standard InChI | InChI=1S/C8H5BrF3NO/c1-4(14)7-5(9)2-3-6(13-7)8(10,11)12/h2-3H,1H3 |

| Standard InChI Key | SUABKCVSCIAJRZ-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C=CC(=N1)C(F)(F)F)Br |

| Canonical SMILES | CC(=O)C1=C(C=CC(=N1)C(F)(F)F)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure is characterized by a pyridine ring substituted at three distinct positions:

-

Position 2: Acetyl group (), introducing ketone functionality.

-

Position 3: Bromine atom, a halogen with high electrophilic substitution potential.

-

Position 6: Trifluoromethyl group (), conferring electron-withdrawing effects and metabolic stability.

This substitution pattern is critical for directing regioselective reactions, particularly in cross-coupling and nucleophilic substitution processes. The three-dimensional conformation, verified via computational modeling , reveals a planar pyridine ring with slight distortions due to steric interactions between the and acetyl groups.

Spectroscopic and Computational Data

-

IUPAC Name: 1-[3-bromo-6-(trifluoromethyl)pyridin-2-yl]ethanone.

-

SMILES: .

-

InChIKey: .

-

Predicted Physicochemical Properties:

Synthesis and Manufacturing

Bromination Strategies

The synthesis of 1-(3-bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone typically begins with 3-(trifluoromethyl)pyridine as the precursor. A two-step protocol is employed:

-

Directed Lithiation: Treatment with sec-butyllithium at -78°C generates a lithiated intermediate at the 2-position .

-

Acetylation: Quenching with introduces the acetyl group, followed by bromination using (NBS) to install the bromine atom.

Optimized Reaction Conditions:

-

Solvent: Diethyl ether or tetrahydrofuran.

-

Temperature: -78°C for lithiation, room temperature for acetylation.

Alternative Routes

-

Cross-Coupling Approaches: Palladium-catalyzed Buchwald-Hartwig amination has been explored to introduce nitrogen-containing substituents, though this method remains underutilized for this specific compound.

-

Halogen Exchange: Fluorine-to-bromine exchange on pre-functionalized pyridines offers a pathway but faces challenges in selectivity .

Applications in Pharmaceutical and Agrochemical Development

Medicinal Chemistry

The compound serves as a key intermediate in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example:

-

Anticancer Agents: The bromine atom facilitates Suzuki-Miyaura couplings with boronic acids to generate biaryl scaffolds targeting EGFR and VEGFR kinases.

-

Antiviral Therapeutics: Incorporation into prodrugs enhances bioavailability, as demonstrated in recent studies on hepatitis C virus (HCV) protease inhibitors.

Agrochemical Innovations

-

Herbicides: Functionalization at the 3-position with amine groups yields compounds with enhanced herbicidal activity against broadleaf weeds.

-

Insect Growth Regulators: The group improves resistance to metabolic degradation in lepidopteran pests.

Research Advancements and Mechanistic Insights

Reactivity Profiling

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring undergoes SNAr at the 3-position (bromine site) with amines and thiols, yielding diverse analogs.

-

Cross-Coupling Reactions: Suzuki and Sonogashira couplings at the bromine position enable rapid diversification. For instance, coupling with phenylboronic acid produces a biaryl derivative with enhanced π-stacking capabilities.

Computational Modeling

Density functional theory (DFT) studies reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume